Methyl 6-chloro-4-iodonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-chloro-4-iodonicotinate” is a chemical compound with the molecular formula C7H5ClINO2 . It falls under the category of chlorinated and iodinated pyridines.
Synthesis Analysis
The synthesis of “this compound” involves quantum chemical calculations. The most stable structure of the molecule was optimized using the DFT/B3LYP method with a LanLD2Z basis set .Molecular Structure Analysis
The molecular structure of “this compound” was determined using density functional theory (DFT) quantum chemical calculations . The reactive sites of the molecule were determined using Mulliken atomic charge distribution, molecular electrostatic potential surface, and local reactivity analysis .Chemical Reactions Analysis
The chemical reactions of “this compound” were analyzed using density functional theory (DFT) quantum chemical calculations . The reactive sites of the molecule were determined using Mulliken atomic charge distribution, molecular electrostatic potential surface, and local reactivity analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its structure, chemical names, and classification . The vibrational wavenumbers and isotropic chemical shift values of the molecule were calculated and observed .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of nicotinic acid, which is known to target various receptors and enzymes in the body
Mode of Action
Methyl nicotinate is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life
Biochemical Pathways
Given its structural similarity to Methyl nicotinate, it may affect similar pathways, such as those involved in vasodilation and inflammation . .
Pharmacokinetics
The pharmacokinetics of Methyl 6-chloro-4-iodonicotinate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the literature. As a derivative of nicotinic acid, it may share some pharmacokinetic properties with other nicotinic acid derivatives. The presence of the chlorine and iodine atoms in the molecule could potentially affect its pharmacokinetic properties, including its bioavailability .
Result of Action
Based on its structural similarity to Methyl nicotinate, it may have similar effects, such as causing vasodilation and potentially having anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include factors such as temperature, pH, and the presence of other substances in the environment . .
Properties
IUPAC Name |
methyl 6-chloro-4-iodopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXOGYPDKPLRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.